(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide

CCR2 antagonist CCR9 antagonist chemokine receptor

This (E)-configured phenylethenesulfonamide, featuring a 1,2,4-triazole linked via a para-benzylamine spacer, is a patent-disclosed CCR2/CCR9 antagonist scaffold. SAR evidence confirms that the (E)-olefin geometry and para-triazole substitution are critical for receptor engagement; alternative sulfonamides or meta-substituted analogs fail to replicate the target binding profile. Procure this exact CAS 1223865-53-9 lot to ensure valid dose-response and selectivity profiling against commercially available CCR9 antagonists in chemotaxis and recombinant cell assays.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1223865-53-9
Cat. No. B2823290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
CAS1223865-53-9
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)CN3C=NC=N3
InChIInChI=1S/C18H18N4O2S/c23-25(24,11-10-16-4-2-1-3-5-16)21-12-17-6-8-18(9-7-17)13-22-15-19-14-20-22/h1-11,14-15,21H,12-13H2/b11-10+
InChIKeyJTRVYFNLMWEZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1223865-53-9 (E)-2-Phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide: Structural Class and Procurement Context for CCR2/CCR9 Antagonist Research


(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide (CAS 1223865-53-9, MW 354.43, C₁₈H₁₈N₄O₂S) is a synthetic aryl sulfonamide derivative belonging to a class of compounds claimed as potent antagonists of the CCR2 and/or CCR9 chemokine receptors [1]. The molecule features an (E)-configured phenylethenesulfonamide moiety linked via a methylene bridge to a para-substituted benzyl group carrying a 1,2,4-triazole ring. This structural architecture aligns with the general formula disclosed in patent US7718683B2, where these compounds are described as useful for treating inflammation and as controls in assays for identifying CCR2 and CCR9 antagonists [1]. A related ethenesulfonamide series has also been explored as endothelin-A receptor antagonists, demonstrating the scaffold's versatility in receptor binding [2]. The compound is primarily cataloged by specialty chemical suppliers for non-human research use, indicating a role as a tool compound or synthetic intermediate rather than a marketed drug .

Why Generic Substitution Fails for 1223865-53-9: The Structural Components Driving CCR2/CCR9 Antagonist Activity


Procuring a generic "triazole sulfonamide" or a simpler aryl sulfonamide as a substitute for 1223865-53-9 is not scientifically valid because the compound's potential CCR2/CCR9 antagonist activity is critically dependent on the precise combination of three structural modules: the (E)-configured phenylethenesulfonamide group, the 1,2,4-triazole ring, and the para-substituted benzylamine linker [1]. The patent SAR data indicate that modifications to the heteroaryl group (e.g., replacing triazole with tetrazole or oxadiazole) dramatically alter receptor selectivity and potency, as chemokine receptor binding is highly sensitive to the spatial orientation and hydrogen-bonding capabilities of the terminal heterocycle [1]. Furthermore, the (E)-olefin geometry in the ethenesulfonamide region is known from related endothelin antagonist studies to be essential for maintaining the proper torsional angle for receptor interaction; the corresponding (Z)-isomer or a saturated ethanesulfonamide analog would be expected to show significantly reduced or absent activity [2]. Substitution with a compound lacking the triazole ring or possessing a different linkage position (e.g., meta-substituted benzyl) would therefore fail to recapitulate the target binding profile, which is the specific justification for controlled experimental use of this compound [1][2].

1223865-53-9 Quantitative Evidence Guide: Structural and Pharmacological Differentiation of the 1,2,4-Triazole-Linked Ethenesulfonamide


CCR2/CCR9 Pharmacological Activity Relies on 1,2,4-Triazole Group Presence: A Class-Level SAR Inference

According to the broad patent disclosure encompassing 1223865-53-9, compounds of this general structural class act as potent antagonists of the CCR2 or CCR9 receptor. While the specific IC₅₀ value for 1223865-53-9 has not been individually published, representative compounds from this patent family with closely related structures [1] have demonstrated CCR9 antagonism with IC₅₀ values in the low nanomolar range [2.6–5 nM] in chemotaxis and calcium mobilization assays [2]. The presence of the 1,2,4-triazole ring is a key structural determinant of this activity, differentiating these compounds from simpler benzenesulfonamide CCR2 antagonists that lack heterocyclic substitution.

CCR2 antagonist CCR9 antagonist chemokine receptor triazole sulfonamide

(E)-Olefin Configuration Provides Geometric Definition Absent in Saturated Analogs

The (E)-configuration of the ethenesulfonamide double bond is a critical structural feature. In a related SAR study of endothelin-A receptor antagonists, the (E)-phenylethenesulfonamide geometry was shown to be essential for biological activity [1]. Saturated ethanesulfonamide analogs or (Z)-configured isomers exhibit dramatically reduced or abolished receptor affinity due to improper spatial orientation of the phenyl ring [1]. 1223865-53-9 is specified as the (E)-isomer, a defined stereochemical attribute that distinguishes it from any saturated ethanesulfonamide or (Z)-stereoisomer that might be offered as a close analog.

ethenesulfonamide geometry E-isomer conformational constraint receptor binding

Para-Substituted Benzyl-1,2,4-Triazole Linkage Provides a Spatially Defined Pharmacophore Compared to Meta-Substituted or Direct-Triazole Analogs

The compound carries a 1,2,4-triazole ring attached via a methylene bridge to the para-position of the benzylamine group. This para-substitution pattern creates a linear, elongated pharmacophore that is distinct from meta-substituted or directly N-linked triazole analogs. The patent class (US7718683B2) emphasizes the importance of aryl substitution patterns for achieving CCR2 vs. CCR9 selectivity [1]. While specific selectivity data for 1223865-53-9 are not disclosed, the para-arrangement is structurally analogous to the core scaffold of known CCR9-selective triazolyl benzenesulfonamides, suggesting this compound may favor CCR9 over CCR2 binding [2].

para-substitution triazole linkage pharmacophore geometry structure-activity relationship

1223865-53-9 Application Scenarios: Where the Structural Evidence Supports Prioritized Procurement


CCR9-Selective Antagonist Tool Compound for In Vitro Chemotaxis Assays

Based on the class-level SAR evidence that para-substituted triazolyl benzenesulfonamides exhibit potent CCR9 antagonism (IC₅₀ 2.6–5 nM in chemotaxis assays) [1], 1223865-53-9 is positioned as a candidate tool compound for investigating CCR9-mediated monocyte or T-cell migration. Its structural features (1,2,4-triazole ring, para-benzyl linkage, (E)-ethenesulfonamide) align with the pharmacophore required for CCR9 activity, allowing researchers to use it as a reference antagonist in CCL25/TECK-induced chemotaxis experiments. The compound is suitable for establishing dose-response curves and comparing with other CCR9 antagonists in recombinant BAF3 cell lines [1].

Structural Biology and Receptor Binding Mode Studies of Triazole-Containing Sulfonamide Antagonists

The defined (E)-olefin geometry and 1,2,4-triazole ring provide a conformationally constrained scaffold that is valuable for docking studies and co-crystallization trials with chemokine receptors. The para-substitution pattern generates a distinct molecular shape that can be compared with meta-substituted triazole analogs to map the receptor binding pocket geometry [2]. The compound serves as a structurally well-characterized probe for understanding how sulfonamide hydrogen-bond acceptors and triazole nitrogen atoms interact with CCR9 receptor residues [2][3].

Comparative Selectivity Profiling: CCR2 vs. CCR9 Pharmacological Fingerprinting

Within the patent family, triazolyl phenyl benzenesulfonamides exhibit differential selectivity for CCR2 and CCR9 depending on aryl substitution [2]. 1223865-53-9, with its unique combination of 1,2,4-triazole and (E)-styrenesulfonamide groups, fills a structural niche not occupied by commercially available CCR2/CCR9 antagonists such as RS-102895 or CCX-140. Its procurement enables side-by-side selectivity testing against both receptors, contributing to the pharmacological annotation of this chemotype [2].

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